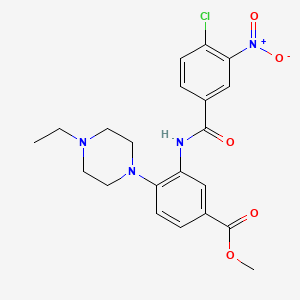

Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate

CAS No.:

Cat. No.: VC15169267

Molecular Formula: C21H23ClN4O5

Molecular Weight: 446.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23ClN4O5 |

|---|---|

| Molecular Weight | 446.9 g/mol |

| IUPAC Name | methyl 3-[(4-chloro-3-nitrobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |

| Standard InChI | InChI=1S/C21H23ClN4O5/c1-3-24-8-10-25(11-9-24)18-7-5-15(21(28)31-2)12-17(18)23-20(27)14-4-6-16(22)19(13-14)26(29)30/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,27) |

| Standard InChI Key | QFKPZTJKTSLTFI-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Introduction

Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound belonging to the class of benzoate esters. It features a chloro and nitro substituent on the aromatic rings, along with an ethylpiperazine group, making it of interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis

The synthesis of Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-yl)benzoate typically involves several steps, including the coupling of functional groups. A common synthetic route may involve the reaction of methyl 4-chloro-3-nitrobenzoate with an appropriate amine, such as 4-ethylpiperazine, through amide bond formation.

Potential Applications

Research into similar compounds suggests that structural features like halogens and piperazine moieties can significantly influence biological activity. This compound may have potential applications in medicinal chemistry, particularly in areas where such structural motifs are known to interact with biological targets like enzymes or receptors.

Chemical Reactivity

The reactivity of Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-yl)benzoate is influenced by its functional groups. The electron-withdrawing effects of the nitro and chloro groups can enhance nucleophilicity at certain positions on the aromatic rings, facilitating various chemical reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume